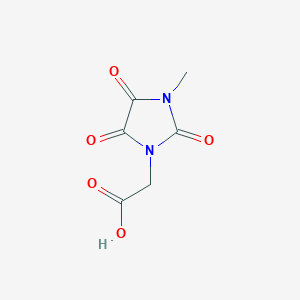

![molecular formula C22H22N4 B2541712 N-苄基-3-苯基-5-(丙-2-基)吡唑并[1,5-a]嘧啶-7-胺 CAS No. 890628-60-1](/img/structure/B2541712.png)

N-苄基-3-苯基-5-(丙-2-基)吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been extensively studied for various biological activities. Pyrazolo[1,5-a]pyrimidines are known for their potential as inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis (M.tb) . These compounds have been modified in various ways to enhance their activity and selectivity for different biological targets.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the design and creation of novel compounds with specific substituents that can influence their biological activity. For instance, the synthesis of approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines has been reported, with variations in the 5-alkyl, 5-aryl, and 5-heteroaryl substituents . These modifications are part of structure-activity relationship (SAR) studies that aim to identify the most effective analogs for inhibiting M.tb growth.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is often characterized using various spectroscopic and crystallographic techniques. For example, a related compound was characterized by FT-IR, NMR, Mass spectroscopies, and single-crystal X-ray diffraction methods . The molecular geometry can be optimized using density functional theory (DFT) to obtain geometric parameters, vibrational wavenumbers, and chemical shifts, which are then compared with experimental data to ensure accuracy .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions to introduce different functional groups or to synthesize new derivatives. For instance, pyrazolo[5,1-a]pyrimidines containing a benzooxazole moiety were synthesized from phenylamine derivatives through reactions with active methylene compounds . These reactions are crucial for expanding the chemical diversity and potential pharmacological profiles of the pyrazolo[1,5-a]pyrimidine scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and substituents. For example, the introduction of a benzenesulfonyl group and various substituents on the pyrazolo[1,5-a]pyrimidine core resulted in a series of compounds with a wide range of serotonin 5-HT6 receptor antagonistic potencies . These properties are not always correlated with simple physicochemical characteristics, indicating the complexity of the interactions between these compounds and their biological targets . Additionally, nonsteroidal anti-inflammatory drug (NSAID) activity has been observed in some pyrazolo[1,5-a]pyrimidine derivatives, with modifications to the core structure influencing their anti-inflammatory properties and reducing ulcerogenic activity .

科学研究应用

新型化合物的合成和表征

简便的合成技术:研究重点介绍了高效的合成技术,用于创建具有显着抗菌活性的新型吡唑衍生物。这强调了此类化合物在开发新型抗菌剂中的实用性 (Idrees 等,2019 年).

水凝胶的改性:另一项研究涉及聚乙烯醇/丙烯酸水凝胶与各种胺化合物(包括芳香胺)的改性,展示了其在医学领域的应用,这是因为其具有增强的热稳定性和有希望的生物活性 (Aly 和 El-Mohdy,2015 年).

表征和生物活性:N'-[(Z)-(3-甲基-5-氧代-1-苯基-1,5-二氢-4H-吡唑-4-亚烷基)(苯基)甲基]苯甲酰肼及其金属配合物的合成研究揭示了对人白血病细胞的有效体外细胞毒活性以及一些抗菌活性,说明了开发抗癌和抗菌剂的潜力 (Asegbeloyin 等,2014 年).

抗肿瘤、抗真菌和抗菌药效基团位点:对吡唑衍生物的研究确定了抗肿瘤、抗真菌和抗菌药效基团位点,突出了它们在各种疾病药物发现中的潜力 (Titi 等,2020 年).

生物医学应用

抗菌和抗炎剂:对带有芳基磺酸酯部分的新型吡唑、异恶唑和苯并二氮杂卓衍生物的合成研究表明,这些化合物表现出有希望的抗菌和抗炎活性。此类发现强调了这些衍生物在开发用于治疗感染和炎症的新疗法中的潜在用途 (Kendre 等,2015 年).

对肺癌细胞的潜在作用剂:另一项研究合成了吡唑并[1,5-a]嘧啶-4(5H)-酮衍生物,并评估了它们对 A549 肺癌细胞生长的抑制作用。这项研究指出了此类衍生物在创建新型抗癌疗法中的潜力 (Zhang 等,2008 年).

作用机制

While the specific mechanism of action for “N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine” is not mentioned in the search results, pyrazolo[1,5-a]pyrimidines are known to have a high impact in medicinal chemistry . They have attracted a great deal of attention due to their significant biological properties .

未来方向

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have a high impact in medicinal chemistry and have been used in the design of drugs . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

属性

IUPAC Name |

N-benzyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4/c1-16(2)20-13-21(23-14-17-9-5-3-6-10-17)26-22(25-20)19(15-24-26)18-11-7-4-8-12-18/h3-13,15-16,23H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLVKBACEAGELW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

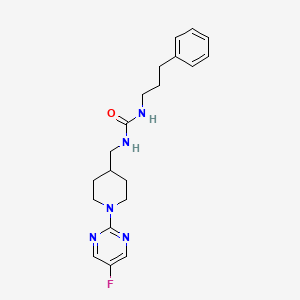

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-hydroxypropyl)oxamide](/img/structure/B2541631.png)

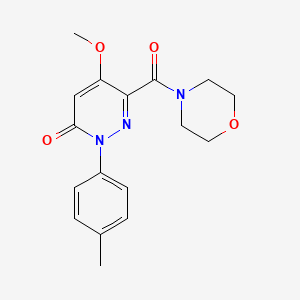

![5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2541634.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2541635.png)

![3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2541637.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2541638.png)

![2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde](/img/structure/B2541639.png)

![3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2541642.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2541644.png)

![2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]acetamide](/img/structure/B2541646.png)

![(E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2541650.png)